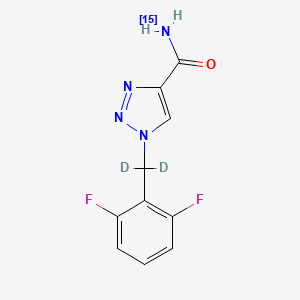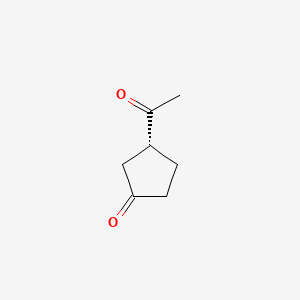
(R)-3-acetyl-cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-acetyl-cyclopentanone is a chemical compound that belongs to the cyclopentanone family. It has various applications in the field of scientific research, including drug discovery, chemical synthesis, and material science.
Applications De Recherche Scientifique
(R)-3-acetyl-cyclopentanone has various applications in scientific research. It can be used as a building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used as a starting material for the synthesis of chiral auxiliaries and ligands. Furthermore, (R)-3-acetyl-cyclopentanone has been reported to exhibit antitumor, antiviral, and antibacterial activities.
Mécanisme D'action
The mechanism of action of (R)-3-acetyl-cyclopentanone is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been reported to interact with DNA and RNA.
Biochemical and Physiological Effects:
(R)-3-acetyl-cyclopentanone has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been reported to have neuroprotective and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-3-acetyl-cyclopentanone has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under standard laboratory conditions. However, (R)-3-acetyl-cyclopentanone has limitations as well. It is highly reactive towards nucleophiles, which can limit its use in certain reactions. It is also toxic and should be handled with care.
Orientations Futures
There are several future directions for the research on (R)-3-acetyl-cyclopentanone. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop new synthetic methods for (R)-3-acetyl-cyclopentanone and its derivatives. Additionally, the mechanism of action of (R)-3-acetyl-cyclopentanone can be further elucidated to understand its biological activity.
In conclusion, (R)-3-acetyl-cyclopentanone is a versatile compound with various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (R)-3-acetyl-cyclopentanone can lead to the development of new therapeutic agents and synthetic methods.
Méthodes De Synthèse
(R)-3-acetyl-cyclopentanone can be synthesized by the aldol condensation of cyclopentanone with acetaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is obtained by distillation. The stereochemistry of the product can be controlled by using chiral reagents or catalysts.
Propriétés
IUPAC Name |
(3R)-3-acetylcyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)6-2-3-7(9)4-6/h6H,2-4H2,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZOFYATNXBFFG-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CCC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

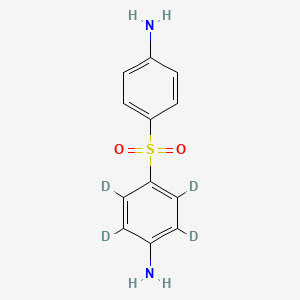
![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)
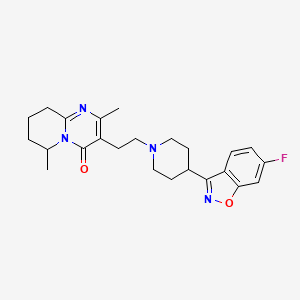
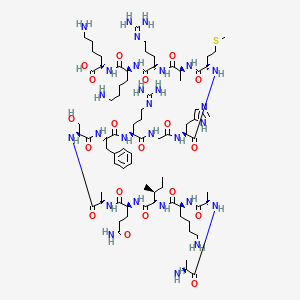


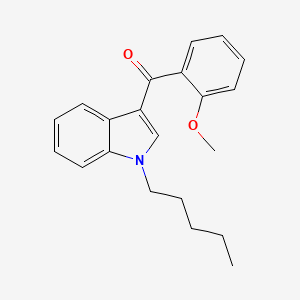

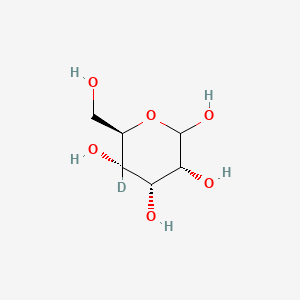
![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)
![1,3-Dioxolane,2-ethoxy-4-[(ethylthio)methyl]-2-methyl-(9CI)](/img/no-structure.png)
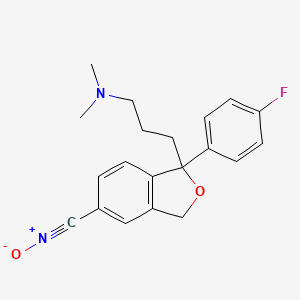
![D-[4,5-2H2]Glucose](/img/structure/B583772.png)
